4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Beschreibung

Molecular Architecture and Crystallographic Analysis

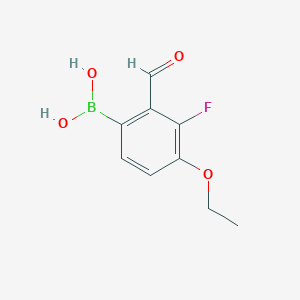

4-Ethoxy-3-fluoro-2-formylphenylboronic acid (C₉H₁₀BFO₄) features a phenyl ring substituted with ethoxy (-OCH₂CH₃), fluoro (-F), formyl (-CHO), and boronic acid (-B(OH)₂) groups. The spatial arrangement of these substituents creates a planar aromatic system with distinct electronic and steric effects. Crystallographic studies of analogous boronic acids, such as phenylboronic acid, reveal orthorhombic crystal systems with hydrogen-bonded dimeric units. For this compound, X-ray diffraction analysis would likely show intermolecular hydrogen bonding between boronic acid hydroxyl groups and the formyl oxygen, stabilizing the lattice.

The boronic acid group adopts a trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.37 Å. Substituent positions (ortho-fluoro, para-ethoxy, and meta-formyl) influence electron distribution, as evidenced by computational models predicting partial charge localization at the formyl carbon and boron atoms.

Table 1: Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Unit Cell Dimensions | a=17.90 Å, b=115.33 Å, c=9.81 Å |

| Hydrogen Bond Length | 2.65–2.85 Å |

Eigenschaften

IUPAC Name |

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZKIWLAAGVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of 4-ethoxy-3-fluoro-2-formylphenylboronic acid typically follows these key stages:

- Starting material selection: Halogenated aromatic compounds bearing ethoxy and fluoro substituents, such as 4-ethoxy-3-fluorobromobenzene or chlorobenzaldehyde derivatives.

- Protection of the formyl group: Often the aldehyde is protected as an acetal to prevent side reactions during organometallic formation.

- Formation of organometallic intermediates: Grignard reagents or aryllithium species are generated from the halogenated precursors.

- Boration reaction: Reaction of the organometallic intermediate with borate esters (e.g., trimethyl borate) to install the boronic acid moiety.

- Deprotection and hydrolysis: Acidic workup to remove protecting groups and liberate the free boronic acid.

- Purification: Crystallization or extraction to isolate the pure product.

Preparation via Grignard Reagent and Borate Ester

A common and well-documented method involves the synthesis of the Grignard reagent from a halogenated aromatic precursor, followed by reaction with a borate ester.

Step 1: Grignard reagent formation

4-ethoxy-3-fluorobromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, often initiated by iodine or ultrasound to activate magnesium. The reaction temperature is typically controlled between −40 °C and room temperature to optimize yield and prevent side reactions.Step 2: Boration

The freshly prepared Grignard reagent is added dropwise to a cooled solution (−40 °C to 10 °C) of trimethyl borate in THF under nitrogen protection. The mixture is then warmed to 0–20 °C to complete the reaction.Step 3: Acidic hydrolysis

Hydrochloric acid (e.g., 10% w/w) is added to the reaction mixture to hydrolyze the boronate ester and any protecting groups, yielding the boronic acid.Step 4: Workup and purification

The organic layer is extracted, concentrated, and the crude product is purified by crystallization or recrystallization from suitable solvents such as toluene or methanol.

This method is adapted from similar syntheses of 4-ethoxy-2,3-difluorophenylboronic acid and 4-formylphenylboronic acid, with modifications to accommodate the fluorine and ethoxy substituents.

Alternative Lithiation Route Using Aryllithium Intermediates

Another approach involves the formation of aryllithium intermediates from protected halogenated benzaldehydes, which then react with borate esters.

- Protection of aldehyde: The formyl group is protected as an acetal (e.g., diethoxymethyl group) to prevent side reactions during lithiation.

- Lithiation: Treatment of the protected halogenated precursor with n-butyllithium at low temperatures (−78 °C) generates the aryllithium species.

- Boration: Reaction with triisopropyl borate at −78 °C affords the boronate intermediate.

- Deprotection and hydrolysis: Acidic conditions remove the acetal protecting group and hydrolyze the boronate to the boronic acid.

This method achieves high crude yields (~99%) and is suitable for kilogram-scale synthesis but requires careful handling of strong bases and low temperatures.

One-Pot Method via Grignard and Boronation (Industrial Scale)

A patented one-pot method for related compounds (e.g., 4-ethoxy-2,3-difluorophenylboronic acid) involves:

- Formation of the Grignard reagent from the halogenated precursor and magnesium in the presence of iodine.

- Direct boration with trimethyl borate under nitrogen at low temperatures.

- Hydrochloric acid hydrolysis.

- Oxidation step (if required for phenol derivatives).

- Purification by desalting and crystallization.

This method is noted for high yield, mild conditions, safety, and solvent recovery, making it industrially attractive.

Purification and Yield Optimization

Purification of formylphenylboronic acids is challenging due to their tendency to form dimers, trimers, and to undergo protodeboronation. Effective purification methods include:

- Recrystallization: Using solvents like toluene or methanol.

- pH-controlled precipitation: Adjusting pH to precipitate the boronic acid selectively.

- Activated carbon treatment: To remove colored impurities.

- Chromatographic purification: In research settings.

Yields reported for related compounds range from 78% to over 90% depending on the method and scale.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard + Trimethyl Borate | Mg insertion, boration, acid hydrolysis | −40 to 20 °C, N2 atmosphere | 78–90 | Mild conditions, scalable industrial method |

| Aryllithium + Triisopropyl Borate | Lithiation at −78 °C, boration, deprotection | −78 °C, strong base (n-BuLi) | ~99 | High yield, requires low temperature handling |

| One-pot Grignard method | Grignard formation, boration, hydrolysis, purification | −40 to 40 °C, iodine initiation | High | Industrially viable, solvent recovery |

| Hydrolysis of trifluoroborates | Acidic alumina or silica hydrolysis | Mild acidic conditions | Not specified | Alternative route, less common |

Research Findings and Considerations

- The presence of electron-withdrawing fluorine and electron-donating ethoxy groups influences the reactivity of the aromatic ring and stability of intermediates.

- Protection of the formyl group is crucial in lithiation routes to avoid side reactions.

- The choice between Grignard and lithiation methods depends on availability of starting materials, scale, and cost considerations.

- Industrial processes favor one-pot methods with mild conditions and solvent recycling for economic and environmental reasons.

- Purification remains a critical step due to the propensity of boronic acids to form cyclic anhydrides and to decompose.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or substituted alkene products.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxymethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antidiabetic Properties

Boronic acids, including 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, have been studied for their ability to modulate glucose levels and improve insulin sensitivity. Research indicates that boronic acids can inhibit hormone-sensitive lipase, which plays a crucial role in lipid metabolism and diabetes management. This compound may help in treating conditions such as insulin resistance and type 2 diabetes by modulating plasma free fatty acid levels and enhancing beta-cell function in the pancreas .

1.2 Cancer Treatment

The compound has also shown promise in cancer therapy. Boronic acids are being investigated for their ability to target cancer cells selectively. They can interfere with the signaling pathways that promote tumor growth and metastasis. Studies suggest that this compound could be effective against certain types of tumors, including pancreatic and prostate cancers .

1.3 Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of boronic acids. The compound may be useful in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis, by inhibiting pro-inflammatory cytokines and mediators .

Organic Synthesis Applications

2.1 Suzuki-Miyaura Coupling Reactions

This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science .

2.2 As a Building Block for Drug Development

The unique functional groups present in this boronic acid make it an excellent building block for creating more complex molecules with potential therapeutic effects. Its reactivity can be exploited to synthesize new compounds that may have enhanced biological activities or improved pharmacokinetic properties .

Diagnostic Applications

3.1 Glucose Monitoring

Due to their ability to form reversible covalent bonds with diols, boronic acids are being explored for use in glucose sensors. The binding affinity of this compound for glucose could lead to the development of sensitive diagnostic tools for diabetes management .

3.2 Antimicrobial Activity

Emerging research suggests that boronic acids may possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents. The structural characteristics of this compound could enhance its efficacy against resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired carbon-carbon bond. The formyl and ethoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 4-ethoxy-3-fluoro-2-formylphenylboronic acid, a comparative analysis with structurally related boronic acids is essential. Below is a detailed comparison based on substituent positions, functional groups, and reactivity:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Substituent Positioning : The ethoxy group at the 4-position in the target compound introduces steric bulk compared to analogs like (5-fluoro-2-formylphenyl)boronic acid, which lacks this group. This positioning may reduce reactivity in cross-coupling reactions due to steric hindrance near the boron center .

- Electron-Withdrawing Groups : The 3-fluoro and 2-formyl substituents create an electron-deficient aromatic system, enhancing the boron atom’s electrophilicity compared to 4-(hydroxymethyl)phenylboronic acid, where the hydroxymethyl group is electron-donating .

- Functional Group Diversity : The formyl group enables secondary reactions (e.g., condensation to form imines), a feature absent in compounds like 2-ethoxy-6-fluorophenylboronic acid .

Biologische Aktivität

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is an organoboron compound with significant potential in biological applications. This article explores its biological activity, focusing on its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula CHBFO and features a phenyl ring substituted with ethoxy, fluoro, and formyl groups. The presence of these functional groups enhances its reactivity and biological activity compared to other boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Functional Groups | Ethoxy, Fluoro, Formyl |

| Solubility | Varies with solvent |

Research indicates that boronic acids, including this compound, can interact with various enzymes, particularly serine proteases. These interactions may inhibit enzyme activity, leading to potential therapeutic applications in drug development targeting enzyme inhibition. However, specific mechanisms of action for this compound remain largely unexplored.

Case Study: Antimicrobial Efficacy

A comparative study of related boronic acids indicated their effectiveness against various microorganisms:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 µg/ml |

| Aspergillus niger | 100 µg/ml | |

| Escherichia coli | Lower MIC than AN2690 (Tavaborole) |

These findings highlight the antimicrobial potential of boronic acid derivatives and suggest that this compound could be further investigated for similar activity.

Applications in Organic Synthesis

Beyond its biological activity, this compound is valuable in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This capability positions it as a key building block in pharmaceutical and agrochemical development.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in laboratory settings?

- Methodological Answer :

- Skin Protection : Use nitrile or neoprene gloves inspected for integrity before use. Contaminated gloves must be disposed of according to hazardous waste regulations .

- Respiratory Protection : For routine handling, use NIOSH-certified P95 respirators. For high-concentration exposures (e.g., during synthesis), employ OV/AG/P99 cartridges or equivalent EU-standard ABEK-P2 filters .

- Environmental Control : Avoid drain disposal due to potential aquatic toxicity. Use secondary containment trays during transfers .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Workflow :

NMR Spectroscopy : Use and NMR to confirm fluorine and boronic acid group positions .

HPLC-MS : Employ reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity >95% .

Melting Point Analysis : Compare observed mp (e.g., 263–265°C for analogs like 4-fluorophenylboronic acid) to literature values .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy, fluoro, and formyl substituents influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Steric Challenges : The ethoxy group at the para position may hinder transmetalation. Mitigate by using Pd(OAc)/SPhos catalyst systems, which tolerate bulky substrates .

- Electronic Effects : The electron-withdrawing fluoro and formyl groups reduce boronic acid reactivity. Optimize with KPO as a base in THF/HO (3:1) at 80°C to enhance electrophilicity .

- Validation : Monitor coupling yields via NMR integration of biaryl proton signals versus unreacted starting material .

Q. What strategies resolve contradictions in reported solubility data for fluorinated arylboronic acids?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (high polarity), THF (moderate), and ethyl acetate (low) at 25°C. For analogs like 4-fluoro-3-methoxyphenylboronic acid, DMSO typically achieves >50 mg/mL solubility .

- pH-Dependent Solubility : Adjust aqueous solutions to pH 8–9 (boronate ester formation) to improve solubility. Use UV-Vis spectroscopy to quantify dissolved species .

- Data Reconciliation : Compare results across multiple batches to distinguish intrinsic solubility from impurities (e.g., residual Pd in cross-coupling reactions) .

Q. How can researchers mitigate hydrolysis of the boronic acid group during prolonged storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N) at −20°C in amber vials. Desiccate using silica gel or molecular sieves to prevent moisture ingress .

- Stabilization Additives : Add 1% (v/v) triethylamine to neutralize acidic byproducts. Validate stability via periodic NMR to detect boroxine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.